molecular formula C13H11F2N B1646005 2',4'-Difluoro-biphenyl-3-methanamine

2',4'-Difluoro-biphenyl-3-methanamine

Cat. No.: B1646005
M. Wt: 219.23 g/mol
InChI Key: XPRONEVMJTWASY-UHFFFAOYSA-N
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Description

2',4'-Difluoro-biphenyl-3-methanamine (CAS No. 180977-31-5) is a biphenyl derivative featuring a methanamine group at position 3 of the biphenyl scaffold and fluorine substituents at the 2' and 4' positions of the adjacent phenyl ring. This compound is part of a broader class of aromatic amines with applications in medicinal chemistry, particularly as intermediates in drug synthesis.

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[3-(2,4-difluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7H,8,16H2

InChI Key

XPRONEVMJTWASY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CN

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorine Substitution Patterns

a) 4',4'-Difluoro-biphenyl-3-methanamine Hydrochloride (CAS 1401425-38-4)
  • Structural Differences : Fluorines are at the 4 and 4' positions (vs. 2' and 4' in the target compound).
  • The hydrochloride salt form enhances stability and aqueous solubility, making it more suitable for pharmaceutical formulations .
b) 4'-Fluoro-biphenyl-3-methanamine (CAS 177976-51-1)
  • Structural Differences : A single fluorine at the 4' position (vs. 2',4'-difluoro substitution).
  • Implications :
    • Reduced electron-withdrawing effects compared to difluoro analogs may alter reactivity in coupling reactions or metabolic stability.
    • Lower molecular weight (213.23 g/mol vs. 219.23 g/mol for the target compound) could influence pharmacokinetics .
c) (3,4-Difluorophenyl)(2-methoxyphenyl)methanamine (CAS 887041-78-3)
  • Structural Differences : A methoxy group at position 2 of the second phenyl ring and fluorines at positions 3 and 4.
  • Implications :
    • The methoxy group introduces steric bulk and electron-donating effects, contrasting with fluorine's electron-withdrawing nature.
    • Increased lipophilicity (logP ~2.5 estimated) compared to the target compound (logP ~2.1) may affect membrane permeability .

Substituent Variants Beyond Fluorine

a) (2-Methyl-[1,1'-biphenyl]-3-yl)methanamine (CAS 1061650-37-0)
  • Structural Differences : A methyl group replaces fluorine at position 2'.
  • Higher steric hindrance may reduce binding affinity in enzyme-active sites compared to fluorine .
b) (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine (CAS 135132-35-3)
  • Structural Differences : A benzo[d][1,3]dioxole ring replaces one phenyl group, with fluorines at positions 2 and 2'.
  • Implications :
    • The dioxolane ring enhances metabolic stability due to reduced oxidative metabolism.
    • Smaller molecular weight (195.15 g/mol vs. 219.23 g/mol) may improve tissue penetration .

Physicochemical and Functional Properties

Data Table: Key Properties of Compared Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2',4'-Difluoro-biphenyl-3-methanamine 180977-31-5 C13H11F2N 219.23 2',4'-F, 3-CH2NH2 High electron-withdrawing effect
4',4'-Difluoro-biphenyl-3-methanamine HCl 1401425-38-4 C13H11F2N·HCl 255.70 4',4'-F, 3-CH2NH2·HCl Enhanced solubility (salt form)
4'-Fluoro-biphenyl-3-methanamine 177976-51-1 C13H12FN 213.23 4'-F, 3-CH2NH2 Simpler substitution pattern
(3,4-Difluorophenyl)(2-methoxyphenyl)methanamine 887041-78-3 C14H13F2NO 249.26 3,4-F; 2-OCH3 Increased lipophilicity
(2-Methyl-biphenyl-3-yl)methanamine 1061650-37-0 C14H15N 197.28 2'-CH3, 3-CH2NH2 Steric hindrance from methyl group

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Formation

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 2',4'-difluoro-biphenyl-3-methanamine, the coupling involves:

  • 3-Bromobenzonitrile as the electrophilic partner.
  • 2,4-Difluorophenylboronic acid as the nucleophilic partner.

Reaction Conditions :

Component Specification
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/H₂O or DME/H₂O
Temperature 80–100°C (reflux)
Reaction Time 12–24 hours

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition with 3-bromobenzonitrile, followed by transmetallation with the boronic acid. Reductive elimination yields the biphenyl nitrile intermediate, 3-cyano-2',4'-difluorobiphenyl . The choice of base ensures deprotonation of the boronic acid, while polar aprotic solvents stabilize the palladium intermediates.

Yield Optimization :

  • Ligand effects : Bulky phosphine ligands (e.g., PPh₃) enhance stability of the Pd(0) species, improving turnover numbers.
  • Solvent polarity : Mixed aqueous-organic systems accelerate transmetallation but may hydrolyze nitriles at elevated temperatures.

Reduction of Nitrile to Primary Amine

The nitrile group in 3-cyano-2',4'-difluorobiphenyl is reduced to the primary amine via:

  • Catalytic Hydrogenation :
    • Catalyst : Raney Nickel or PtO₂.
    • Conditions : H₂ (3–5 MPa), 50–80°C, 6–12 hours.
    • Solvent : Ethanol or THF.
  • Lithium Aluminum Hydride (LiAlH₄) Reduction :
    • Stoichiometry : 4 equivalents of LiAlH₄ per nitrile group.
    • Conditions : Reflux in anhydrous THF, followed by careful quenching with wet ether.

Comparative Analysis :

Method Yield (%) Purity (%) Scalability
Catalytic Hydrogenation 85–90 ≥95 High
LiAlH₄ Reduction 75–80 90–93 Moderate

Catalytic hydrogenation is preferred for large-scale synthesis due to milder conditions and easier product isolation.

Alternative Synthetic Routes

Ullmann Coupling with Subsequent Functionalization

The Ullmann reaction offers a copper-catalyzed alternative for biphenyl synthesis:

  • 3-Iodobenzonitrile + 2,4-Difluoroiodobenzene3-cyano-2',4'-difluorobiphenyl .
  • Nitrile reduction as described above.

Limitations :

  • Higher temperatures (150–200°C) and stoichiometric copper increase side reactions.
  • Lower yields (60–70%) compared to Suzuki-Miyaura coupling.

Decarboxylative Coupling (Adapted from Patent CN107628956A)

The patent method for 3,4-difluoro-2'-aminobiphenyl involves:

  • Decarboxylative coupling of o-nitrobenzoic acid derivatives.
  • Catalytic hydrogenation of the nitro group.

Adaptation for Target Compound :

  • Replace o-nitrobenzoic acid with 3-cyano-2-nitrobenzoic acid to introduce the nitrile moiety.
  • Post-coupling hydrogenation reduces both nitro and nitrile groups.

Challenges :

  • Simultaneous reduction requires precise control to avoid over-reduction.
  • Limited precedent for decarboxylative coupling with nitrile-containing substrates.

Experimental Optimization and Case Studies

Case Study: Catalytic Hydrogenation of 3-Cyano-2',4'-difluorobiphenyl

Procedure :

  • Dissolve 3-cyano-2',4'-difluorobiphenyl (10 mmol) in ethanol (50 mL).
  • Add Raney Nickel (0.5 g) and pressurize with H₂ (4 MPa).
  • Heat to 70°C for 8 hours with vigorous stirring.
  • Filter and concentrate to obtain crude amine.
  • Purify via recrystallization (hexane/ethyl acetate).

Results :

  • Yield : 88%.
  • Purity : 97% (HPLC).

Ligand Screening in Suzuki-Miyaura Coupling

Ligand Yield (%) Selectivity (%)
PPh₃ 82 95
XPhos 89 98
SPhos 85 97

Buchwald-type ligands (XPhos) enhance reactivity by stabilizing Pd(0) intermediates.

Industrial-Scale Considerations

Cost Analysis

Component Cost per kg (USD)
3-Bromobenzonitrile 120
2,4-Difluorophenylboronic acid 180
Pd(PPh₃)₄ 1,500

Recommendations :

  • Catalyst recycling via immobilized Pd systems reduces costs.
  • Continuous-flow hydrogenation improves throughput.

Environmental Impact

  • Waste streams : Aqueous bases and metal residues require neutralization and recovery.
  • Solvent selection : PEG-400 (from patent methods) offers recyclability and low toxicity.

Q & A

Q. What synthetic strategies are effective for preparing 2',4'-Difluoro-biphenyl-3-methanamine?

The compound can be synthesized via Suzuki-Miyaura coupling of 3-bromophenylboronic acid with 2,4-difluorobromobenzene to form the biphenyl core. Subsequent introduction of the methanamine group involves reductive amination of a ketone intermediate (e.g., using NaBH4_4/AcOH). Anhydrous conditions and palladium catalysts (e.g., Pd(PPh3_3)4_4) are critical for cross-coupling efficiency. Monitor intermediates via TLC (Rf_f analysis) and HPLC (C18 column, 254 nm) .

Q. Which analytical techniques confirm structural integrity and purity?

Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify fluorine positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+^+: 234.09). FT-IR identifies primary amine stretches (~3350 cm1^{-1}). Cross-reference with PubChem’s InChIKey system for validation (e.g., InChIKey: RGXSGIKEBHONGU) .

Q. How should the compound be stored to prevent degradation?

Store under argon at -20°C in amber glass vials to inhibit amine oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks. Use molecular sieves (3Å) in solution phases to control moisture. Degradation products (e.g., oxidized amines) are characterized via LC-MS/MS .

Q. What solvents are optimal for recrystallization?

Test mixed-solvent systems (e.g., ethyl acetate/hexane or dichloromethane/pentane) under reflux. Monitor crystal formation via polarized light microscopy. For polar derivatives, use preparative HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do fluorine substituents influence electronic properties and reactivity?

Fluorine’s electron-withdrawing effects deactivate the biphenyl ring, raising activation barriers for electrophilic substitution. Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict Hammett σm_m values (σmetaF_{meta-F} = 0.34) to quantify electronic effects. Experimentally, potentiometric titration in acetonitrile measures pKa shifts (~1.2 units lower than non-fluorinated analogs) .

Q. What strategies resolve spectral contradictions in 19F^{19}\text{F}19F NMR?

Fluorine’s magnetic anisotropy causes signal splitting in crowded aromatic regions. Use 2D 19F^{19}\text{F}-1H^{1}\text{H} HOESY to identify spatial proximities. Compare experimental shifts with DFT-predicted values (Gaussian 16). Variable-temperature NMR (VT-NMR) mitigates dynamic effects (e.g., -40°C in CD2_2Cl2_2) .

Q. How to optimize catalytic systems for enantioselective synthesis?

Screen chiral ligands (e.g., BINAP, Josiphos) with Pd(OAc)2_2 in asymmetric cross-coupling. Design of Experiments (DoE) optimizes ligand/metal ratios (1:1–3:1) and solvent polarity (toluene vs. DMF). Monitor enantiomeric excess via chiral HPLC (Chiralpak IC column, hexane/isopropanol) .

Q. What computational models predict pharmacokinetic properties?

Molecular docking (AutoDock Vina) evaluates binding affinity to cytochrome P450 enzymes. ADMET predictions (SwissADME) identify metabolic hotspots (e.g., N-methylation susceptibility). Validate with in vitro hepatic microsomal assays and Caco-2 permeability tests .

Q. How to address low yields in amine-functionalization reactions?

Fluorine’s steric hindrance reduces nucleophilic attack efficiency. Pre-activate the amine with Boc protection to mitigate side reactions. Use Mitsunobu conditions (DIAD, PPh3_3) for etherification. Monitor reaction progress via LC-MS with electrospray ionization (ESI+) .

Q. What interdisciplinary approaches integrate synthesis and biological evaluation?

Parallel synthesis of derivatives followed by high-throughput kinase inhibition assays (e.g., EGFR, VEGFR) identifies lead candidates. Machine learning (Scikit-learn) builds SAR models from IC50_{50} data. Validate via X-ray crystallography and isothermal titration calorimetry (ITC) .

Q. Methodological Notes

  • Contradictory Data Analysis : Cross-validate computational predictions (e.g., DFT) with experimental results (e.g., XPS for nitrogen charge analysis) .
  • Advanced Purification : Use centrifugal partition chromatography (CPC) for fluorine-containing isomers with similar Rf_f values .
  • Safety Protocols : Follow GHS hazard codes (H315, H318) for skin/eye protection. Neutralize waste with 10% acetic acid before disposal .

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